molecular formula C17H13F2N3O2 B2453900 2-fluorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946329-58-4

2-fluorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2453900
CAS RN: 946329-58-4
M. Wt: 329.307
InChI Key: JKHWRFZBRIEGOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

In a study focused on the derivatives of 1,2,4-triazoles, intermolecular interactions including C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions were analyzed for their biological activity. The study emphasizes the significance of these interactions in the structural stability and biological activity of triazole derivatives, which is relevant for designing compounds with enhanced pharmacological properties (Shukla et al., 2014).

Tetrel Bonding and Molecular Interactions

Another research investigated π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This study provided insights into the nucleophilic/electrophilic nature of groups influencing the interaction energy, highlighting the importance of such interactions in the development of new compounds with potential applications in drug design and molecular engineering (Ahmed et al., 2020).

Novel Antitumor Properties

Research into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles demonstrated potent antitumor properties in vitro and in vivo. This highlights the potential of fluoro-substituted benzothiazole derivatives in cancer treatment, suggesting a mechanism involving cytochrome P 450 1A1 induction and biotransformation (Bradshaw et al., 2002).

Electrophilic and Radical-Stabilizing Properties

A study on the electronic properties of triazoles revealed that fluorobenzene substituted with meta-triazole groups are inductively electron-withdrawing, with implications for their electrophilic and radical-stabilizing properties. This research could impact the design of triazole-containing compounds for various applications, including pharmacological agents (Creary et al., 2017).

Microwave-Assisted Synthesis

Efforts in regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions were documented. This methodological advancement underscores the efficiency of microwave-assisted synthesis in creating fluoro-substituted triazole derivatives, which could have applications in drug discovery and material science (Moreno-Fuquen et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the biochemical pathways it affects and its interactions with other molecules in the body .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here .

properties

IUPAC Name

(2-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHWRFZBRIEGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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